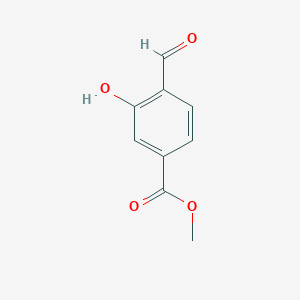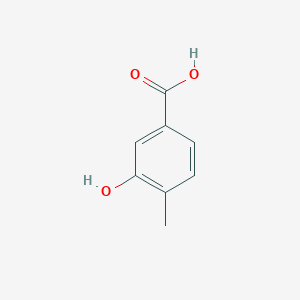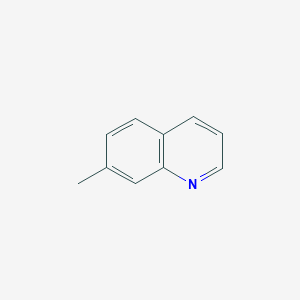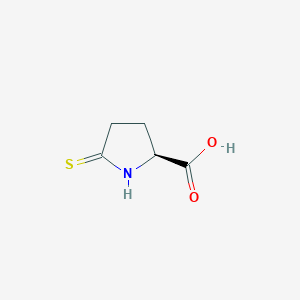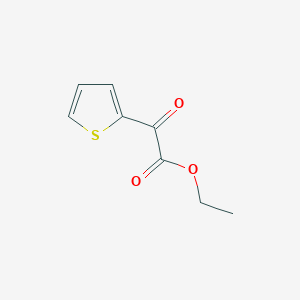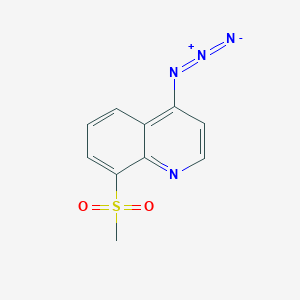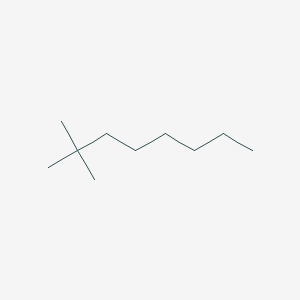
2,2-Dimethyloctane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 2,2-Dimethyloctane, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane and 2,7-dimethylocta-2,4,6-triene-1,8-dial, has been extensively studied. These synthesis pathways often involve multi-step reactions starting from simple precursors, highlighting the versatility and complexity of organic synthesis techniques in obtaining specifically substituted octane derivatives (International Journal of Innovative Technology and Exploring Engineering, 2020); (Chemical Research and Application, 2010).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of X-ray diffraction and spectrometric experiments in confirming the geometry and electron distribution within molecules. For instance, the study of dimethyl-1,5-cyclooctadiene and its derivatives provides insight into the structural nuances that influence the reactivity and properties of octane derivatives (Inorganic Chemistry, 1996).
Chemical Reactions and Properties
The combustion chemistry of isoparaffinic molecules, including those similar to 2,2-dimethyloctane, has been a subject of interest. Studies have demonstrated the effects of molecular structure on the combustion process, offering insights into the energy release and stability of these compounds under various conditions (Combustion and Flame, 2014).
Applications De Recherche Scientifique
Synthesis and Properties of Organic Compounds : A study on 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, a compound related to 2,2-Dimethyloctane, highlights its lower kinetic stability and increased reactivity. This makes it useful for synthesizing new aminonitriles organic compounds and analyzing their theoretical properties (International Journal of Innovative Technology and Exploring Engineering, 2020).
Neuroprotection in Multiple Sclerosis : Dimethylfumarate, a derivative, has shown promise in improving the disease course and tissue integrity in multiple sclerosis by activating the Nrf2 antioxidant pathway. This could potentially benefit patients with multiple sclerosis (Brain: a journal of neurology, 2011).
Pest Control Applications : The stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the cowpea weevil's copulation release pheromone, have been synthesized. This provides valuable insights into the structure-activity relationship of this pheromone, useful for pest control strategies (Bioscience, Biotechnology, and Biochemistry, 2005).
Biotransformation by Bacteria : Pseudomonas aeruginosa can effectively biotransform myrcene into dihydrolinalool and 2,6-dimethyloctane. This process yields fragrance-related products and highlights the bacterium's potential in industrial biotransformation applications (Chemistry Central Journal, 2011).
Molecular Dynamics and Chain Branching : Studies in molecular dynamics have shown that chain branching significantly influences the properties of confined alkanes. For instance, n-decane forms a layered structure, whereas 2,2-dimethyloctane forms a pillared-layered structure. This has implications for understanding the behaviors of these molecules in confined spaces (Journal of Chemical Physics, 2002).
Biodegradation : Terminal branching, particularly anteiso-terminal branching, significantly inhibits the biodegradation of hydrocarbons by microbial species. This finding is crucial for understanding the environmental impact and degradation processes of hydrocarbons like 2,2-Dimethyloctane (Applied and Environmental Microbiology, 1979).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUTTSWJNPYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074696 | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloctane | |
CAS RN |
15869-87-1 | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




